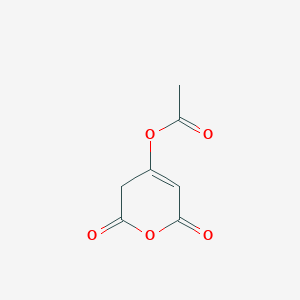

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Description

Properties

IUPAC Name |

(2,6-dioxo-3H-pyran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUSEHGANVYEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498303 | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15997-62-3 | |

| Record name | 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15997-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible and detailed synthetic pathway, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.

Introduction

The this compound scaffold is a functionalized pyrandione derivative. Such heterocyclic systems are valuable building blocks in organic synthesis due to their inherent reactivity and potential as precursors to more complex molecular architectures. This guide focuses on a practical and accessible two-step synthetic approach, commencing with the formation of a key intermediate, 4-hydroxy-2H-pyran-2,6(3H)-dione, followed by its acetylation. An alternative direct, one-step synthesis is also discussed.

Proposed Synthesis Pathway

The primary proposed pathway involves a two-step sequence:

-

Synthesis of 4-hydroxy-2H-pyran-2,6(3H)-dione: This key intermediate can be synthesized via the cyclization of acetonedicarboxylic acid.

-

Acetylation of 4-hydroxy-2H-pyran-2,6(3H)-dione: The hydroxyl group of the intermediate is then acetylated using acetic anhydride to yield the final product.

An alternative, more direct route involves the reaction of acetone-1,3-dicarboxylic acid with acetic anhydride.

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-2H-pyran-2,6(3H)-dione

Conceptual Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, acetonedicarboxylic acid is dissolved in a suitable solvent.

-

Dehydrating Agent: A dehydrating agent, such as a strong acid or an anhydride, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to promote cyclization. The optimal temperature and reaction time would require experimental determination.

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Step 2: Acetylation of 4-hydroxy-2H-pyran-2,6(3H)-dione

The acetylation of the hydroxyl group can be achieved using standard laboratory procedures. The following is a general protocol adaptable for this specific transformation.

Experimental Protocol:

-

Materials:

-

4-hydroxy-2H-pyran-2,6(3H)-dione

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the 4-hydroxy-2H-pyran-2,6(3H)-dione (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of dry methanol.

-

Remove the volatile components by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel chromatography to obtain this compound.

-

Alternative One-Step Synthesis

A direct synthesis of a closely related compound, 4-acetoxypyran-2,6(3H)-dione, has been reported by the reaction of acetone-1,3-dicarboxylic acid with acetic anhydride at 40–50 °C.[2] Although a detailed experimental protocol is not available, this suggests a potential streamlined approach.

Conceptual Protocol:

-

Reaction Setup: Combine acetone-1,3-dicarboxylic acid and acetic anhydride in a reaction vessel.

-

Reaction Conditions: Heat the mixture to 40–50 °C and maintain for a sufficient time to allow for both cyclization and acetylation.

-

Workup and Purification: The workup would likely involve removal of excess acetic anhydride and acetic acid, followed by purification of the product, potentially through crystallization or chromatography.

Quantitative Data

The following tables summarize the expected quantitative data for the proposed synthetic steps. Note that specific yields for the synthesis of the unsubstituted 4-hydroxy-2H-pyran-2,6(3H)-dione are not available and would need to be determined empirically.

Table 1: Reactants and Stoichiometry for Acetylation

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-hydroxy-2H-pyran-2,6(3H)-dione | 128.07 | 1.0 |

| Acetic Anhydride | 102.09 | 1.5 - 2.0 |

| Pyridine | 79.10 | Solvent |

Table 2: Reaction Conditions for Acetylation

| Parameter | Value |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Monitored by TLC |

| Solvent | Pyridine |

Logical Workflow

The following diagram outlines the logical workflow for the synthesis and purification of the target compound.

Caption: Step-by-step workflow for the acetylation reaction.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound. The proposed two-step method, involving the formation of a 4-hydroxy-pyrandione intermediate followed by acetylation, is based on established organic chemistry principles and provides a clear roadmap for researchers. While the direct synthesis from acetone-1,3-dicarboxylic acid presents a more concise route, further experimental validation is required to establish a detailed and optimized protocol. The information provided herein is intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-acetyl-6-methyl-2H-pyran-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one, a derivative of the well-studied compound dehydroacetic acid (DHA). Due to the limited availability of direct experimental data for the title compound, this document leverages extensive information on its precursor, dehydroacetic acid, to infer its characteristics and propose detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this class of pyran derivatives.

Introduction

The compound 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, more systematically named 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one, belongs to the pyran-dione class of heterocyclic compounds. While specific data for this acetylated derivative is scarce in publicly available literature, its parent compound, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one or DHA), is a well-characterized substance with a variety of industrial and biological applications.[1][2] DHA is known for its antimicrobial and antifungal properties and serves as a versatile starting material for the synthesis of various heterocyclic compounds.[3][4][5] This guide will focus on the known properties of dehydroacetic acid as a basis for understanding its acetate derivative.

Physicochemical Properties

The physicochemical properties of dehydroacetic acid are well-documented and provide a strong indication of the expected properties of its acetate derivative. The acetylation of the hydroxyl group would be expected to decrease polarity and water solubility, and potentially alter the melting and boiling points.

Physicochemical Data for Dehydroacetic Acid

| Property | Value | References |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Odorless, white to light yellow crystalline powder | [1] |

| Melting Point | 109–113 °C | [1] |

| Boiling Point | 270 °C | [2] |

| Solubility in Water | Approx. 0.05 g/100 mL at 25 °C | [1] |

| Solubility in Organic Solvents | More readily soluble in ethanol and acetone | [1] |

| IUPAC Name | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | [1][2] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one are not detailed in the available literature, a straightforward synthesis can be proposed via the acetylation of dehydroacetic acid.

Synthesis of Dehydroacetic Acid

Dehydroacetic acid is typically synthesized through the base-catalyzed dimerization of diketene.[2][6]

Synthesis of Dehydroacetic Acid

Proposed Synthesis of 4-Acetoxy-3-acetyl-6-methyl-2H-pyran-2-one

The title compound can be synthesized by the acetylation of the 4-hydroxyl group of dehydroacetic acid. A standard procedure would involve reacting dehydroacetic acid with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Proposed Synthesis of the Title Compound

Detailed Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dehydroacetic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. If pyridine was used as the solvent, remove it under reduced pressure and dissolve the residue in a suitable organic solvent for washing.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Signaling Pathways

Dehydroacetic acid and its derivatives are known to possess a range of biological activities, primarily as antimicrobial and antifungal agents.[3][6] The sodium salt of DHA is commonly used as a preservative in food and cosmetics.[2][7][8] The mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of cellular processes in microorganisms.

Derivatives of DHA have been synthesized and evaluated for enhanced or novel biological activities, including antibacterial, and as precursors to other biologically active molecules.[3][4] It is plausible that 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one would retain some of the biological activities of the parent compound, although the acetylation may affect its potency and specificity.

Biological Activities of DHA Derivatives

Conclusion

While direct experimental data on 4-acetoxy-3-acetyl-6-methyl-2H-pyran-2-one is limited, a comprehensive understanding of its properties and potential applications can be derived from its well-characterized precursor, dehydroacetic acid. This guide provides a foundational framework for its synthesis and suggests that its biological activities are likely to be in the realm of antimicrobial and antifungal actions, similar to other DHA derivatives. Further experimental investigation is warranted to fully characterize this compound and explore its potential in drug development and other scientific applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, characterization, antimicrobial evaluation and molecular modeling studies of some dehydroacetic acid-chalcone-1,2,3-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. specialchem.com [specialchem.com]

- 8. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to 2,6-Dioxo-3,6-dihydro-2H-pyran Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-dioxo-3,6-dihydro-2H-pyran scaffold is a key heterocyclic motif present in a variety of biologically active compounds. While comprehensive data on the specific derivative, 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate (CAS Number: 15997-62-3), is limited in publicly accessible scientific literature, the broader class of pyran derivatives has attracted significant attention in medicinal chemistry. This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of compounds containing the 2,6-dioxo-3,6-dihydro-2H-pyran core and related dihydropyran structures, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction to the 2,6-Dioxo-3,6-dihydro-2H-pyran Scaffold

The pyran ring system is a fundamental component of numerous natural products and synthetic molecules with diverse pharmacological properties. The 2,6-dioxo-3,6-dihydro-2H-pyran moiety, a derivative of dihydropyran, represents a privileged structure in drug discovery due to its potential to interact with various biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions. The versatility of the pyran ring allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties of this compound

While detailed experimental data for this specific compound are scarce, basic physicochemical properties have been reported by chemical suppliers.

| Property | Value | Reference |

| CAS Number | 15997-62-3 | N/A |

| Molecular Formula | C₇H₆O₅ | N/A |

| Molecular Weight | 170.12 g/mol | N/A |

| Melting Point | 90-92 °C | N/A |

| Boiling Point | 322 °C | N/A |

| Density | 1.38 g/cm³ | N/A |

| Synonyms | Glutaconic anhydride, 3-hydroxy-, acetate; 4-acetoxy-2H,3H-pyrane-2,6-dione | N/A |

Synthesis of Dihydropyran Derivatives

The synthesis of dihydropyran derivatives can be achieved through various synthetic routes. A common and efficient method is the multicomponent reaction, which allows for the construction of complex molecules in a single step from simple starting materials.

General Experimental Protocol: Multicomponent Synthesis of 4H-Pyrans

A widely used approach for synthesizing 4H-pyran derivatives involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a C-H activated acid, such as dimedone or ethyl acetoacetate, often in the presence of a catalyst.

Materials:

-

Aromatic or aliphatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)

-

Catalyst (e.g., piperidine, triethylamine, or a Lewis acid) (catalytic amount)

-

Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

-

A mixture of the aldehyde, malononitrile, active methylene compound, and catalyst is stirred in the chosen solvent at room temperature or under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activities of Dihydropyran Derivatives

Derivatives of the dihydropyran scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of dihydropyran derivatives against various cancer cell lines. Their antiproliferative activity is often attributed to the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dihydropyran derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Certain dihydropyran derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Targeting Cellular Signaling Pathways

The therapeutic effects of dihydropyran derivatives are often linked to their ability to modulate specific cellular signaling pathways. For instance, some have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion and Future Perspectives

The 2,6-dioxo-3,6-dihydro-2H-pyran scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. While information on specific compounds like this compound is currently limited, the broader class of dihydropyrans has demonstrated significant potential in medicinal chemistry. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives to elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential. Advanced in silico modeling, coupled with robust in vitro and in vivo studies, will be crucial in unlocking the full potential of this versatile scaffold in drug discovery.

In-Depth Technical Guide: 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate (CAS No: 15997-62-3). This compound, a derivative of the pyran family, holds potential as a versatile intermediate in organic synthesis. This document consolidates available data on its synthesis and physicochemical properties, offering a foundational resource for researchers in medicinal chemistry and materials science. While its direct biological activity is not extensively documented, its structural similarity to compounds with known biological relevance, such as dehydroacetic acid, suggests potential for further investigation.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with a pyran ring system. The core structure consists of a six-membered ring containing one oxygen atom, with two carbonyl groups at positions 2 and 6, and an acetate group attached at position 4.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15997-62-3 | [1] |

| Molecular Formula | C₇H₆O₅ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Melting Point | 90-92 °C | |

| Boiling Point | 322 °C | |

| Density | 1.38 g/cm³ | |

| Flash Point | 146 °C | |

| Appearance | Light brown solid | [2] |

Synthesis

A documented synthetic route for this compound involves the reaction of acetone-1,3-dicarboxylic acid with acetic anhydride.[2]

Experimental Protocol:

Materials:

-

Acetone-1,3-dicarboxylic acid

-

Acetic anhydride

-

Toluene

Procedure: [2]

-

Add acetone-1,3-dicarboxylic acid (30 g; 205 mmol) in portions to acetic anhydride (55 ml; 582 mmol).

-

Stir the mixture at 35°C for 24 hours.

-

Dilute the reaction mixture with toluene (200 ml).

-

Maintain the mixture at 4°C for 3 hours to facilitate precipitation.

-

Isolate the precipitate by filtration.

-

Wash the precipitate with toluene.

-

Dry the solid under reduced pressure to yield this compound.

This procedure reportedly yields a light brown solid with a yield of 54%.[2]

Diagram 1: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 6.35 (1H, s, CH), 3.69 (2H, s, CH₂), 2.30 (3H, s, CH₃) | [2] |

| Mass Spectrometry | ESI/APCI(-): 169 (M-H) | [2] |

| ¹³C NMR | Data not currently available in published literature. | |

| Infrared (IR) | Data not currently available in published literature. |

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Relationship between spectroscopic data and structural confirmation.

Potential for Biological Activity

While no specific biological activity has been reported for this compound, its structural relationship to dehydroacetic acid (DHA) suggests potential areas for investigation. DHA and its derivatives are known to exhibit antimicrobial and antifungal properties. The core pyran-dione structure is a key pharmacophore in various biologically active molecules.

It is important to note that the target compound was synthesized as an intermediate in the development of thieno[2,3-b]pyridine derivatives, which have shown antiviral activity, specifically against HIV.[2] This suggests that while the intermediate itself may not have been directly tested, it is part of a synthetic pathway leading to biologically active molecules.

Further research, including in vitro and in vivo assays, is necessary to determine the specific biological profile of this compound.

Conclusion

This technical guide has summarized the currently available information on this compound. The provided synthetic protocol and partial spectroscopic data serve as a valuable starting point for researchers. Key data gaps, particularly the lack of ¹³C NMR, IR spectra, and any direct biological activity studies, highlight opportunities for future research to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 1H NMR Spectroscopic Data for Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for pyran derivatives, a core heterocyclic scaffold in numerous natural products and pharmacologically active compounds. This document details experimental protocols for acquiring high-quality 1H NMR spectra and presents a curated collection of spectral data for key pyran derivatives. Furthermore, it visualizes a common synthetic pathway and a logical workflow for spectral interpretation to aid in the structural elucidation of these important molecules.

Data Presentation: 1H NMR of Pyran Derivatives

The following tables summarize the characteristic 1H NMR chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz) for several common pyran derivatives. The data is presented for different deuterated solvents as noted, which can influence chemical shifts.

Table 1: 1H NMR Data for Tetrahydropyran and Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Tetrahydropyran | CDCl₃ | H2, H6 (axial & equatorial) | ~3.55 | m | - |

| H3, H5 (axial & equatorial) | ~1.65 | m | - | ||

| H4 (axial & equatorial) | ~1.55 | m | - | ||

| Tetrahydropyran-2-methanol | CDCl₃ | H2 | 3.21 | m | - |

| H3a | 1.85 | m | - | ||

| H3e, H4a, H4e, H5a, H5e | 1.32 - 1.60 | m | - | ||

| H6a | 3.42 | m | J = 3.8, 11.5 | ||

| H6e | 4.01 | m | - | ||

| -CH₂OH | 3.51, 3.53 | dd | J = -11.5 | ||

| -OH | - | - | - |

Data compiled from various sources. Chemical shifts are approximate and can vary based on concentration and temperature.

Table 2: 1H NMR Data for Dihydropyran and Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3,4-Dihydro-2H-pyran | CDCl₃ | H2 | 3.96 | t | - |

| H3 | 1.98 | m | - | ||

| H4 | 1.85 | m | - | ||

| H5 | 4.64 | m | J = 3.8, 6.2 | ||

| H6 | 6.34 | d | J = 6.2 | ||

| Substituted 4H-Pyran-4-one | - | H2, H6 | Varies | d | - |

| H3, H5 | Varies | d | - |

Note: The chemical shifts for substituted pyrans can vary significantly depending on the nature and position of the substituents.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality 1H NMR spectra. The following is a generalized methodology for the analysis of pyran derivatives.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum of the analyte.

-

Solvent Selection: Choose a deuterated solvent in which the pyran derivative is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).

-

Concentration: Dissolve 5-10 mg of the solid pyran derivative or 5-10 µL of a liquid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm. Many commercially available deuterated solvents already contain TMS.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If solid particles are present, filter the solution into the NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm for most organic compounds).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is important for accurate integration.

-

Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons in the molecule.

-

Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of pyran derivatives.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate is a member of the pyranone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products. The structural elucidation of such molecules is paramount for understanding their chemical properties and biological activities. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the carbon framework of a molecule. This guide offers a detailed exploration of the predicted ¹³C NMR spectrum of this compound, alongside generalized experimental protocols for data acquisition.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of similar structures, such as dihydro-2H-pyran-3(4H)-one, and general principles of ¹³C NMR spectroscopy.[1][2] The chemical environment of each carbon atom dictates its chemical shift, with electronegative atoms and unsaturated bonds typically causing a downfield shift (higher ppm value).[3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~160-165 | Carbonyl carbon in a lactone, deshielded by the adjacent oxygen atom. |

| C3 | ~30-40 | Methylene carbon adjacent to a carbonyl group. |

| C4 | ~140-150 | Olefinic carbon bearing an oxygen substituent (acetate group), significantly deshielded. |

| C5 | ~100-110 | Olefinic carbon adjacent to a carbonyl group. |

| C6 | ~160-165 | Carbonyl carbon in a lactone, deshielded by the adjacent oxygen atom. |

| C=O (acetate) | ~168-172 | Carbonyl carbon of the acetate group. |

| CH₃ (acetate) | ~20-25 | Methyl carbon of the acetate group. |

Experimental Protocols

While specific experimental conditions for the target molecule are not available, a general protocol for acquiring ¹³C NMR spectra of related organic compounds is provided below.

Sample Preparation

-

Sample Dissolution: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer operating at a frequency of 100-150 MHz for the ¹³C nucleus.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is commonly used.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Temperature: Spectra are usually acquired at room temperature (298 K).

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the ¹³C NMR analysis of a novel pyranone derivative like this compound.

Caption: Workflow for the synthesis and ¹³C NMR analysis of this compound.

Signaling Pathway and Molecular Interactions

While a specific signaling pathway involving this compound is not defined, pyranone-containing molecules are known to interact with various biological targets. The structural features of this molecule, including the two carbonyl groups, the enol acetate moiety, and the heterocyclic ring, provide multiple points for potential interactions with biological macromolecules such as enzymes and receptors. The following diagram illustrates a hypothetical interaction model.

Caption: Hypothetical interaction model of this compound with a biological target.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pyranone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the mass spectrometry fragmentation of pyranone compounds. Pyranones, a class of heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group, are prevalent in natural products and form the structural core of many pharmacologically active molecules. Understanding their fragmentation behavior under mass spectrometric analysis is crucial for their identification, structural elucidation, and the development of new therapeutics.

Core Principles of Pyranone Fragmentation

The fragmentation of pyranone compounds in a mass spectrometer is highly dependent on the ionization technique employed and the substitution pattern of the pyranone ring. Electron Ionization (EI) typically induces more extensive fragmentation, providing rich structural information, while softer ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) often yield prominent molecular ions with less fragmentation, which is advantageous for molecular weight determination.

Common fragmentation pathways observed for pyranone-based structures include the retro-Diels-Alder (RDA) reaction, loss of small neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO2), and cleavages of substituent groups.

Retro-Diels-Alder (RDA) Reaction

A characteristic fragmentation pathway for many unsaturated six-membered ring systems, including certain pyranone derivatives, is the retro-Diels-Alder (RDA) reaction.[1] This pericyclic reaction involves the cleavage of the ring to form a diene and a dienophile. For pyranone structures, this can lead to characteristic fragment ions that are diagnostic of the core structure. The favorability of the RDA fragmentation is influenced by the substitution pattern and the ionization method used.[2]

Caption: Retro-Diels-Alder (RDA) fragmentation of a pyranone molecular ion.

Neutral Losses

The expulsion of small, stable neutral molecules is a common feature in the mass spectra of pyranones and related heterocyclic compounds.

-

Loss of Carbon Monoxide (CO): A frequent fragmentation pathway, particularly in 2-pyranones (coumarins) and 4-pyranones (chromones), involves the loss of a CO molecule (28 Da) from the pyranone ring.[3] This often leads to the formation of a stable furan or benzofuran radical cation.

-

Loss of Carbon Dioxide (CO2): In some cases, particularly with ESI, the loss of a CO2 molecule (44 Da) can be observed.[4]

-

Loss of Water (H2O): For pyranones containing hydroxyl substituents, the elimination of a water molecule (18 Da) is a common fragmentation pathway.[5]

Quantitative Fragmentation Data

The following tables summarize common fragmentation patterns observed for pyranone-related compounds, such as coumarins and chromones, which serve as valuable models for understanding pyranone fragmentation. The data is compiled from various studies employing different ionization techniques.

Table 1: Common Neutral Losses in EI-MS of Coumarin Derivatives

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Reference |

| 146 (Coumarin) | CO | 118 | [4] |

| 146 (Coumarin) | CO, CO | 90 | [4] |

| 176 (7-Methoxycoumarin) | CH3 | 161 | [6] |

| 176 (7-Methoxycoumarin) | CO | 148 | [6] |

| 162 (6-Methylcoumarin) | CO | 134 | [6] |

Table 2: Common Fragmentations in ESI-MS/MS of Chromone Derivatives

| Precursor Ion [M+H]+ (m/z) | Fragmentation | Product Ion (m/z) | Reference |

| 147 (Chromone) | RDA | 121 | [7] |

| 147 (Chromone) | -CO | 119 | [7] |

| 223 (Flavone) | RDA | 121 | [7] |

| 223 (Flavone) | -CO | 195 | [7] |

| 255 (Chrysin) | RDA | 153 | [8] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate mass spectrometric analysis of pyranone compounds. The following sections outline generalized procedures for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Sample Preparation from Plant Material

Given that many bioactive pyranones are of natural origin, a robust sample preparation protocol is the first critical step.

-

Harvesting and Drying: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity.[9] Subsequently, lyophilize (freeze-dry) the material to remove water, which can interfere with analysis.[9]

-

Grinding: Grind the dried plant material to a fine powder to increase the surface area for efficient extraction.[2]

-

Extraction:

-

For a broad range of metabolites, a two-phase extraction using a mixture of methanol, chloroform, and water is effective.[10]

-

Alternatively, sonication-assisted extraction with methanol or ethanol can be employed.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris.[11] The filtrate can then be concentrated under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the intended chromatographic method (e.g., methanol or acetonitrile for LC-MS, or a derivatizing agent for GC-MS).[12]

References

- 1. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]

- 2. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 11. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 12. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel Pyran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel pyran derivatives. The pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities. This document details the synthetic methodologies, comprehensive characterization techniques, and a summary of the biological activities of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of Pyran Derivatives

The synthesis of pyran derivatives is often achieved through multicomponent reactions (MCRs), which offer significant advantages such as high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step.[1] A common and efficient approach is the one-pot, three or four-component condensation reaction.

General Experimental Protocol for Multicomponent Synthesis of 4H-Pyrans

A widely utilized method for the synthesis of 2-amino-4H-pyran derivatives involves the reaction of an aldehyde, malononitrile, and a C-H activated acidic compound.[2]

Materials:

-

Aromatic or heteroaromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Active methylene compound (e.g., ethyl acetoacetate, dimedone) (1 mmol)

-

Catalyst (e.g., piperidine, L-proline, or a heterogeneous catalyst) (catalytic amount)

-

Solvent (e.g., ethanol, water, or a mixture)

Procedure:

-

A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the catalyst (e.g., 10 mol%) in the chosen solvent (10 mL) is prepared in a round-bottom flask.

-

The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol or water, and dried.

-

If necessary, the crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure pyran derivative.

This protocol can be adapted for the synthesis of various pyran derivatives, including pyrano[2,3-c]pyrazoles, by using a pre-formed pyrazolone as the active methylene component.[1]

Characterization of Pyran Derivatives

The structural elucidation of newly synthesized pyran derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups. For instance, the FT-IR spectra of 2-amino-4H-pyran-3-carbonitriles typically show characteristic absorption bands for the amino (NH2) and nitrile (C≡N) groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the precise molecular structure. In the ¹H NMR spectra of 4H-pyran derivatives, a characteristic singlet peak for the C4 proton is often observed.[3] Advanced 2D NMR techniques like HMBC and HSQC can provide further structural confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds by providing the exact mass.[3]

Data Presentation: Biological Activities of Novel Pyran Derivatives

Novel pyran derivatives have been extensively evaluated for their biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the quantitative data from various studies.

Anticancer Activity of Fused Pyran Derivatives

The in vitro anticancer efficacy of various fused pyran derivatives has been assessed against multiple human cancer cell lines using the MTT assay. The results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | MCF7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colorectal) IC₅₀ (µM) | Reference |

| 6e | 12.46 ± 2.72 | - | - | [3] |

| 14b | - | 0.23 ± 0.12 | - | [3] |

| 8c | - | - | 7.58 ± 1.01 | [3] |

| 4d | - | - | 75.1 | [1] |

| 4k | - | - | 85.88 | [1] |

| P.P | 100 ± 5.0 | - | - | [4] |

| 4-CP.P | 60 ± 4.0 | - | - | [4] |

| 3 | 1.77 | - | - | [5] |

| 7i | 4.32 | - | - | [5] |

Note: '-' indicates data not available in the cited source.

Antimicrobial Activity of Pyran Derivatives

The antimicrobial potential of novel pyran derivatives has been investigated against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Mycobacterium bovis MIC (µg/mL) | Reference |

| 5d | 32 | - | - | - | [6] |

| 4f | - | - | - | 31.25 | [7] |

| 4a | - | - | - | 62.5 | [7] |

| 5a | - | - | - | 62.5 | [7] |

| 5b | - | - | - | 62.5 | [7] |

| 5e | - | - | - | 62.5 | [7] |

| 5f | - | - | - | 62.5 | [7] |

| 5c | 12.5 | 12.5 | - | - | [8] |

Note: '-' indicates data not available in the cited source.

Mandatory Visualizations

Experimental Workflow for Multicomponent Synthesis of Pyran Derivatives

The following diagram illustrates a typical experimental workflow for the one-pot, multicomponent synthesis of pyran derivatives.

Signaling Pathway for Anticancer Activity of Pyran Derivatives

Several studies have indicated that novel pyran derivatives exert their anticancer effects by inducing apoptosis and cell cycle arrest, often through the inhibition of cyclin-dependent kinase 2 (CDK2).[1][9] The diagram below depicts a simplified signaling pathway illustrating this mechanism of action.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 4. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Theoretical Computational Studies of Pyranone Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational methodologies employed in the study of pyranone structures. Pyranone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Computational chemistry plays a pivotal role in elucidating the structural, electronic, and reactivity properties of these molecules, thereby accelerating the drug discovery and development process. This guide will delve into the core computational techniques, present key quantitative data from recent studies, and provide detailed experimental and computational protocols.

Core Computational Methodologies

The computational investigation of pyranone structures predominantly relies on a synergistic application of several powerful techniques. These methods allow for a detailed understanding of the molecule's behavior at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for molecules of the size and complexity of pyranone derivatives.[2][3] It offers a good balance between accuracy and computational cost, making it ideal for calculating the electronic structure and properties of these compounds.

Key applications of DFT in pyranone research include:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.[4]

-

Electronic Properties: Calculating fundamental parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.[2]

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.[5][6]

-

Vibrational Analysis: Predicting infrared and Raman spectra to aid in the characterization of synthesized compounds.[6]

-

Reactivity Descriptors: Calculating global chemical reactivity parameters such as ionization potential, electron affinity, chemical hardness, and softness.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of pyranone research, it is instrumental in understanding how these derivatives interact with biological targets, such as enzymes and receptors.[2][8] This method helps in:

-

Binding Affinity Prediction: Estimating the strength of the interaction between a pyranone derivative and a protein target.

-

Binding Mode Analysis: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[2]

-

Virtual Screening: Screening large libraries of pyranone derivatives to identify potential lead compounds with high binding affinity for a specific target.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time.[3][9] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can:

-

Assess Complex Stability: Evaluate the stability of a pyranone derivative when bound to its biological target over a period of time.[2]

-

Study Conformational Changes: Observe how the pyranone and the target protein adapt their conformations upon binding.

-

Analyze Solvent Effects: Investigate the role of water molecules and other solvent components in the binding process.[9]

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from various computational studies on pyranone structures. This data provides a basis for comparing the properties and potential biological activities of different derivatives.

Table 1: Calculated Electronic Properties of Pyranone Derivatives using DFT

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 4g (4-NO2 substituted) | - | - | Lower value | [2] |

| 4i (4-Cl substituted) | - | - | Higher value | [2] |

| 4j (3,4,5-(OCH3)3 substituted) | - | - | Higher value | [2] |

| 4d | - | - | - | [2] |

Note: Specific HOMO and LUMO energy values were not provided in the abstract, but the relative energy gap was discussed.

Table 2: Biological Activity Data for Pyranone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4g (4-NO2 substituted) | SW-480 | 34.6 | [2] |

| MCF-7 | 42.6 | [2] | |

| 4i (4-Cl substituted) | SW-480 | 35.9 | [2] |

| MCF-7 | 34.2 | [2] | |

| 4j (3,4,5-(OCH3)3 substituted) | SW-480 | 38.6 | [2] |

| MCF-7 | 26.6 | [2] | |

| Compound 1 | HL-60 | 31.02 | [10] |

| Compound 2 | HL-60 | 34.62 | [10] |

| Compound 3 | HL-60 | 27.90 | [10] |

| Compound 9 | HL-60 | 41.07 | [10] |

Table 3: Calculated Interaction and Bond Dissociation Energies

| Derivative | Interaction Energy with Water (kcal/mol) | Hydrogen Bond Dissociation Energy (H-BDE) (kcal/mol) | Reference |

| RS-1 | ~63 | - | [9] |

| RS-2 | ~63 | - | [9] |

| RS-3 | Strongest interaction | - | [9] |

| RS-4 | Strongest interaction | - | [9] |

| RS-5 | ~70 | - | [9] |

| RS-6 | Lowest interaction | ~83 | [3][9] |

Experimental and Computational Protocols

This section provides detailed methodologies for the key computational techniques discussed. These protocols are generalized from procedures reported in the cited literature.

Density Functional Theory (DFT) Calculations

-

Structure Preparation: The initial 3D structure of the pyranone derivative is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to its ground state energy using a specified DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and other reactivity descriptors.[2][4]

Molecular Docking Protocol

-

Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the pyranone derivative is prepared. This involves assigning correct bond orders and adding hydrogen atoms. The structure is then energy-minimized.

-

Binding Site Definition: The active site or binding pocket of the target protein is defined. This is often based on the location of a known inhibitor or through computational prediction of binding sites.

-

Docking Simulation: A docking program is used to place the pyranone derivative into the defined binding site in various orientations and conformations. The program then scores these different poses based on a scoring function that estimates the binding affinity.[11]

-

Analysis of Results: The top-scoring poses are analyzed to understand the binding mode and the key interactions between the ligand and the protein.

Molecular Dynamics (MD) Simulation Protocol

-

System Setup: The docked complex from the molecular docking study is placed in a simulation box. The box is then filled with solvent molecules (typically water) and ions to neutralize the system and mimic physiological conditions.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This equilibration phase allows the system to relax to a stable state.

-

Production Run: The MD simulation is run for a specific period of time (e.g., nanoseconds), during which the trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to study the dynamics of the system. This includes calculating root-mean-square deviation (RMSD) to assess stability, analyzing hydrogen bonds, and observing conformational changes.[2]

Visualizations of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in the computational study of pyranone structures.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyran-4-one and its derivatives [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Structural and spectroscopic studies on 2-pyranones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Determining the Solubility of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. This guide provides a comprehensive framework for determining the solubility of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and theoretical considerations to enable researchers to generate this crucial data in-house.

Introduction: The Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences. For a compound like this compound, which may serve as a building block in organic synthesis or as a potential therapeutic agent, understanding its solubility profile is paramount for:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing effective drug delivery systems.

-

Predicting Bioavailability: Assessing the potential absorption of a compound in vivo.

-

Crystallization and Polymorphism Studies: Controlling the solid-state properties of the material.

Structural Analysis and Predicted Solubility of this compound

The chemical structure of this compound (C₇H₆O₅, Molar Mass: 170.12 g/mol ) provides initial clues to its solubility.[1] Key structural features include:

-

A Lactone Ring (cyclic ester): This is a polar functional group.

-

A Ketone Group: Another polar functional group.

-

An Acetate Ester Group: This also contributes to the polarity of the molecule.

-

A Carbon-Carbon Double Bond: This adds some non-polar character.

Based on the principle of "like dissolves like," we can make some general predictions:

-

High Polarity: The presence of multiple polar functional groups (lactone, ketone, ester) suggests that the molecule will be more soluble in polar solvents.

-

Hydrogen Bonding: The oxygen atoms in the functional groups can act as hydrogen bond acceptors, favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can engage in dipole-dipole interactions. A related compound, 6-methyl-2-oxo-2H-pyran-4-yl acetate, is reported to be soluble in chloroform and dichloromethane.[2]

-

Limited Solubility in Nonpolar Solvents: Due to its high polarity, the compound is expected to have low solubility in nonpolar solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

A systematic approach to determining solubility involves both qualitative screening and quantitative measurement.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

Record the observations.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure solid remains after reaching equilibrium).

-

Add a known volume of the solvent.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change between time points).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or a mobile phase for chromatography).

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Classification | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | ||

| Ethanol | |||

| Polar Aprotic | Acetone | ||

| Acetonitrile | |||

| Ethyl Acetate | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Slightly Polar | Dichloromethane | ||

| Chloroform | |||

| Nonpolar | Toluene | ||

| Hexane |

Visualizing Workflows and Principles

Diagrams can aid in understanding the experimental process and the underlying principles of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Caption: Factors influencing the solubility of the target compound in different solvent classes.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl Acetate and its Precursor in Organic Synthesis

For the Attention of: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols concerning the use of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate in organic synthesis. It is important to note that while this specific compound, identified with CAS number 15997-62-3, is recognized, detailed literature on its direct applications in organic synthesis is sparse.[1] Consequently, this guide will also focus extensively on its immediate and well-documented precursor, Dehydroacetic Acid (DHA), from which the target compound is derived.

Dehydroacetic acid (3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, CAS 520-45-6) is a versatile pyrone derivative with numerous industrial applications.[2] It serves as a fungicide, bactericide, food preservative (E265), and a plasticizer in synthetic resins.[2][3] Furthermore, it is a valuable intermediate in pharmaceutical synthesis.[3] Understanding the synthesis and reactivity of DHA provides a strong foundation for exploring the potential of its acetylated derivative, this compound.

Section 1: Dehydroacetic Acid (DHA) - The Precursor

Synthesis of Dehydroacetic Acid

Dehydroacetic acid is primarily synthesized through the base-catalyzed dimerization of diketene.[2] Another common method involves the self-condensation of ethyl acetoacetate.

Experimental Protocol: Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate

This protocol is adapted from established literature procedures.

Materials:

-

Ethyl acetoacetate

-

Sodium bicarbonate

-

Ethanol

-

Distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

In a distillation flask, place ethyl acetoacetate.

-

Add a catalytic amount of sodium bicarbonate.

-

Heat the mixture. Ethanol will begin to distill off.

-

Continue heating until the distillation of ethanol ceases. The temperature of the reaction mixture will rise.

-

Once the reaction is complete, allow the mixture to cool. The residue will solidify.

-

The crude dehydroacetic acid can be purified by distillation under reduced pressure. The fraction boiling between 128-140°C at 12 mmHg is collected.[4]

-

Further purification can be achieved by recrystallization from ethanol to yield a product with a melting point of 108°C.[4]

Quantitative Data for DHA Synthesis

| Starting Material | Catalyst | Reaction Conditions | Product | Yield | Melting Point | Reference |

| Ethyl acetoacetate | Sodium bicarbonate | Heating, distillation of ethanol | Dehydroacetic acid | 53% | 104-110°C | [4] |

| Diketene | Imidazole, DABCO, or Pyridine | Base-catalyzed dimerization | Dehydroacetic acid | - | - | [2] |

Applications of Dehydroacetic Acid in Synthesis

Dehydroacetic acid is a versatile building block for the synthesis of various heterocyclic compounds. Its reactive sites, including the hydroxyl group, the acetyl group, and the pyrone ring, allow for a range of chemical transformations. It is a precursor for the synthesis of dimethyl-4-pyridones.[2]

Section 2: this compound

Proposed Synthesis

This compound can be synthesized by the acetylation of the enolic hydroxyl group of dehydroacetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dehydroacetic acid

-

Acetic anhydride

-

Pyridine (as catalyst)

-

Anhydrous diethyl ether

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve dehydroacetic acid in a minimal amount of pyridine at room temperature with stirring.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to afford pure this compound.

Potential Applications in Organic Synthesis

While specific applications are not widely documented, the structure of this compound suggests its utility as a versatile intermediate in organic synthesis.

-

Acylating Agent: The acetate group can act as a leaving group, allowing the pyranone moiety to be used as an acylating agent.

-

Dienophile in Diels-Alder Reactions: The activated double bond within the pyranone ring could participate as a dienophile in [4+2] cycloaddition reactions, leading to the formation of complex bicyclic systems.

-

Precursor for Heterocycle Synthesis: The reactive dicarbonyl functionality and the enol acetate offer multiple sites for reaction with nucleophiles, such as amines and hydrazines, to construct a variety of heterocyclic scaffolds, including pyridines and pyrazoles.

Visualizations

Caption: Synthesis of Dehydroacetic Acid.

Caption: Proposed synthesis of the target compound.

Caption: Potential applications in organic synthesis.

References

Application Notes and Protocols: 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl Acetate as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals